molecular formula C14H17NO3 B060938 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid CAS No. 180923-81-3

3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid

Cat. No. B060938
CAS RN: 180923-81-3
M. Wt: 247.29 g/mol
InChI Key: SDNDNHOVHJTJPB-UHFFFAOYSA-N
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Description

“3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid” is a unique chemical compound with the empirical formula C13H15NO3 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

A robust method toward the synthesis of a similar compound, diastereomerically pure methyl (2S)-2-(1-benzyl-3-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate, has been described . The key reactions in the synthesis are: HATU-mediated coupling, Pd-catalyzed Sonogashira coupling, base-mediated 5-exo-dig cyclization, and catalytic hydrogenation .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)C(N1Cc2ccccc2C1=O)C(O)=O . The InChI key for this compound is JULAETYRRYJIAR-UHFFFAOYSA-N .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have been studied for their anticancer properties . They could potentially be used in the development of new cancer treatments.

Anti-HIV Activity

Some indole derivatives have shown potential as anti-HIV agents . This suggests they could be used in the development of drugs to treat HIV.

Antioxidant Activity

Indole derivatives can exhibit antioxidant properties , which could make them useful in a variety of health-related applications.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity , suggesting potential use in the treatment of various bacterial infections.

Antitubercular Activity

Indole derivatives have shown potential for antitubercular activity , which could be beneficial in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have also been studied for their antidiabetic properties , suggesting potential use in the treatment of diabetes.

properties

IUPAC Name

3-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-9(2)12(14(17)18)15-8-10-6-4-5-7-11(10)13(15)16/h4-7,9,12H,3,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNDNHOVHJTJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542912
Record name 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid

CAS RN

180923-81-3
Record name 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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